(6-bromo-5-chloropyridin-2-yl)methanol
Description
Properties
CAS No. |
1228898-49-4 |
|---|---|
Molecular Formula |
C6H5BrClNO |
Molecular Weight |
222.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Chlorinated Intermediates
A two-step process involving:
-
Methylation : Protection of the hydroxyl group using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
-
Hydrolysis : Treatment with aqueous sodium hydroxide (NaOH) to regenerate the hydroxyl group, followed by reduction with sodium borohydride (NaBH₄) to yield the methanol derivative.
Conditions :
-
Methylation : CH₃I (1.2 equiv), K₂CO₃ (2 equiv), DMF, 50°C, 6 hours.
-
Hydrolysis/Reduction : NaOH (2M), NaBH₄ (1.5 equiv), ethanol, 0°C to room temperature.
-
Overall Yield : 50–65%.
Direct Reduction of Ketone Precursors
Alternative routes employ 6-bromo-5-chloropicolinaldehyde as a precursor, reduced using NaBH₄ or lithium aluminum hydride (LiAlH₄).
Optimized Protocol :
-
Substrate : 6-Bromo-5-chloropicolinaldehyde.
-
Reducing Agent : NaBH₄ (2 equiv) in methanol.
-
Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.
-
Yield : 75–90%.
Reaction Optimization and Scalability
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Key parameters include:
Solvent Selection
Temperature and Time
Catalytic Systems
-
FeBr₃ vs. AlCl₃ : FeBr₃ offers higher regioselectivity (80% vs. 65%) but is more moisture-sensitive.
-
Microwave Assistance : Reduces chlorination time from 12 hours to 2 hours with comparable yields.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
-
HPLC : C18 column, 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution).
-
NMR : Key peaks include δ 8.2 ppm (pyridine H-3), δ 4.6 ppm (-CH₂OH).
Comparative Analysis of Synthesis Routes
| Method | Halogenation Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sequential Br₂/POCl₃ | Br₂, POCl₃ | DMF | 18 | 65 | 92 |
| NBS/POCl₃ Microwave | NBS, POCl₃ | CPME | 4 | 70 | 89 |
| Direct Aldehyde Reduction | NaBH₄ | MeOH | 14 | 85 | 98 |
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-chloropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced pyridine derivatives with fewer halogen atoms or methyl groups.
Scientific Research Applications
(6-Bromo-5-chloropyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (6-bromo-5-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the hydroxymethyl group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The reactivity, solubility, and biological activity of pyridine methanol derivatives are heavily influenced by the position and nature of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Functional Group and Reactivity Differences
- Halogen Effects: Bromine and chlorine in this compound create strong electron-withdrawing effects, making the pyridine ring more electrophilic compared to analogs like (6-bromo-5-methoxypyridin-2-yl)methanol, where the methoxy group (-OCH₃) is electron-donating .
- Steric Considerations: The trifluoroethoxy group in (6-chloro-5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol () introduces significant steric hindrance and lipophilicity, unlike the smaller hydroxymethyl group in the target compound.
- Heterocyclic Complexity: Compounds like [3-(6-bromo-pyridin-2-yl)-isoxazol-5-yl]methanol () exhibit fused heterocyclic systems, which may enhance binding affinity in drug design but complicate synthesis .
Key Research Findings and Limitations
- Thermo Scientific’s (5-Bromopyrid-2-yl)methanol () highlights commercial availability and purity standards (97%), emphasizing the importance of substituent position (5-Br vs. 6-Br) in procurement and application.
- Data Gaps: Limited information exists on physical properties (e.g., melting/boiling points) for many analogs, including the target compound. For example, [3-(6-bromo-pyridin-2-yl)-isoxazol-5-yl]methanol lacks density and melting point data .
Biological Activity
(6-bromo-5-chloropyridin-2-yl)methanol is an organic compound with significant biological activity, primarily attributed to its structural features and the presence of halogen substituents. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
- Molecular Formula : CHBrClNO
- Molecular Weight : 222.47 g/mol
- Structure : The compound features a pyridine ring with bromine and chlorine atoms at positions 6 and 5, respectively, along with a hydroxymethyl group at position 2.
The presence of halogens enhances the compound's reactivity, allowing it to participate in various chemical transformations. The hydroxymethyl group can form hydrogen bonds, contributing to its bioactivity by interacting with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . This is particularly relevant for its potential use in developing new antibiotics or antifungal agents. The halogen atoms may facilitate interactions with microbial cell membranes or specific enzymes critical for microbial survival.
Anticancer Potential
Research suggests that this compound may also possess anticancer properties . It appears to interfere with metabolic pathways by inhibiting certain enzymes involved in cancer cell proliferation. Understanding these interactions is crucial for assessing its therapeutic potential and toxicity profiles.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, blocking substrate access and reducing enzymatic activity, which is vital in various metabolic pathways.
- Binding Affinity : Studies have focused on its binding affinity to various receptors or enzymes, suggesting that it could modulate their activity through competitive inhibition or allosteric modulation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Activity Assessment :
-
Enzyme Interaction Studies :
- Research focused on the compound's interaction with key metabolic enzymes revealed that it could inhibit enzyme activity linked to cancer metabolism, further supporting its anticancer potential.
Applications
Due to its diverse biological activities, this compound has several applications:
- Pharmaceutical Development : As an intermediate in synthesizing pharmaceuticals, particularly those targeting microbial infections or cancer.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Antibiotic development |
| Anticancer agents | |
| Agrochemicals | Pesticide formulations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
